![molecular formula C19H13FN6O3S2 B13823998 4-{5-[(2-{[4-(4-fluorophenyl)-1,3-thiazol-2-yl]amino}-2-oxoethyl)sulfanyl]-1H-tetrazol-1-yl}benzoic acid](/img/structure/B13823998.png)
4-{5-[(2-{[4-(4-fluorophenyl)-1,3-thiazol-2-yl]amino}-2-oxoethyl)sulfanyl]-1H-tetrazol-1-yl}benzoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“4-{5-[(2-{[(2E)-4-(4-fluorophenyl)-1,3-thiazol-2(3H)-ylidene]amino}-2-oxoethyl)sulfanyl]-1H-tetrazol-1-yl}benzoic acid” is a complex organic compound that features a combination of thiazole, tetrazole, and benzoic acid moieties. Compounds with such structures are often of interest in medicinal chemistry due to their potential biological activities.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of “4-{5-[(2-{[(2E)-4-(4-fluorophenyl)-1,3-thiazol-2(3H)-ylidene]amino}-2-oxoethyl)sulfanyl]-1H-tetrazol-1-yl}benzoic acid” likely involves multiple steps, including the formation of the thiazole and tetrazole rings, followed by their coupling with the benzoic acid derivative. Typical reaction conditions might include:
Formation of Thiazole Ring: This could involve the condensation of a 4-fluorophenyl derivative with a thioamide under acidic conditions.
Formation of Tetrazole Ring: This might be achieved by reacting an azide with a nitrile in the presence of a catalyst.
Coupling Reactions: The final coupling of the thiazole and tetrazole rings with the benzoic acid derivative could involve nucleophilic substitution or other coupling reactions.
Industrial Production Methods
Industrial production methods would scale up these reactions, often optimizing for yield and purity. This might involve continuous flow reactors, high-throughput screening of reaction conditions, and advanced purification techniques.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the thiazole ring.
Reduction: Reduction reactions could target the carbonyl groups or the thiazole ring.
Substitution: Nucleophilic or electrophilic substitution reactions could occur at various positions on the aromatic rings.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogenating agents, nucleophiles like amines or thiols.
Major Products
The major products would depend on the specific reactions and conditions used. For example, oxidation might yield sulfoxides or sulfones, while reduction could produce alcohols or amines.
Applications De Recherche Scientifique
Chemistry
In chemistry, this compound could be used as a building block for more complex molecules or as a ligand in coordination chemistry.
Biology
Biologically, it might be investigated for its potential as an enzyme inhibitor or receptor modulator due to its complex structure.
Medicine
In medicine, compounds with similar structures are often explored for their potential as anti-inflammatory, antimicrobial, or anticancer agents.
Industry
Industrially, it could be used in the development of new materials or as a precursor in the synthesis of other valuable compounds.
Mécanisme D'action
The mechanism of action would depend on the specific biological target. For example, if it acts as an enzyme inhibitor, it might bind to the active site of the enzyme, blocking substrate access. The molecular targets could include enzymes, receptors, or other proteins involved in disease pathways.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 4-{5-[(2-{[(2E)-4-(4-chlorophenyl)-1,3-thiazol-2(3H)-ylidene]amino}-2-oxoethyl)sulfanyl]-1H-tetrazol-1-yl}benzoic acid
- 4-{5-[(2-{[(2E)-4-(4-methylphenyl)-1,3-thiazol-2(3H)-ylidene]amino}-2-oxoethyl)sulfanyl]-1H-tetrazol-1-yl}benzoic acid
Uniqueness
The uniqueness of “4-{5-[(2-{[(2E)-4-(4-fluorophenyl)-1,3-thiazol-2(3H)-ylidene]amino}-2-oxoethyl)sulfanyl]-1H-tetrazol-1-yl}benzoic acid” lies in its specific substitution pattern, which could confer unique biological activities or chemical reactivity compared to its analogs.
Propriétés
Formule moléculaire |
C19H13FN6O3S2 |
|---|---|
Poids moléculaire |
456.5 g/mol |
Nom IUPAC |
4-[5-[2-[[4-(4-fluorophenyl)-1,3-thiazol-2-yl]amino]-2-oxoethyl]sulfanyltetrazol-1-yl]benzoic acid |
InChI |
InChI=1S/C19H13FN6O3S2/c20-13-5-1-11(2-6-13)15-9-30-18(21-15)22-16(27)10-31-19-23-24-25-26(19)14-7-3-12(4-8-14)17(28)29/h1-9H,10H2,(H,28,29)(H,21,22,27) |
Clé InChI |
JBFXDMMQGFSUBA-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=CC=C1C2=CSC(=N2)NC(=O)CSC3=NN=NN3C4=CC=C(C=C4)C(=O)O)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![{4-bromo-2-[(E)-(hydroxyimino)methyl]-6-iodophenoxy}acetic acid](/img/structure/B13823920.png)
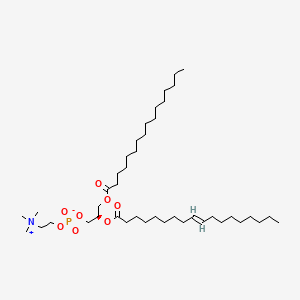
![N'-[(1E)-1-(3-hydroxy-6-oxocyclohexa-2,4-dien-1-ylidene)ethyl]acetohydrazide](/img/structure/B13823948.png)

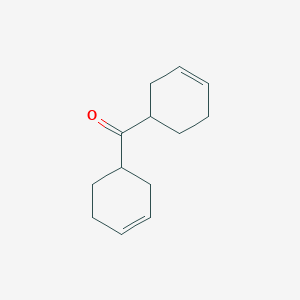
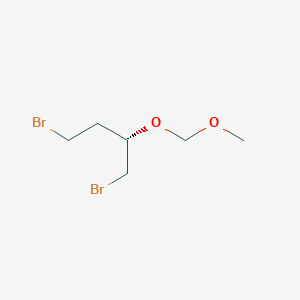

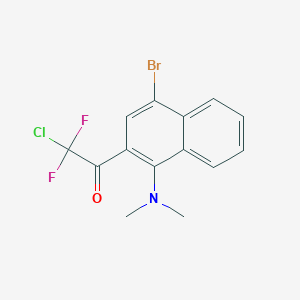
![1,2-Bis[2-(2-chloroacetoxy)ethoxy]ethane](/img/structure/B13823977.png)
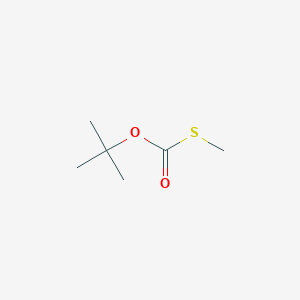
![methyl N-{[5-chloro-2-(ethylsulfanyl)pyrimidin-4-yl]carbonyl}-beta-alaninate](/img/structure/B13823983.png)
![(5R)-5-(aminomethyl)-6a-methoxy-3,3a,5,6-tetrahydro-1H-furo[2,3-d]imidazol-2-one](/img/structure/B13823987.png)
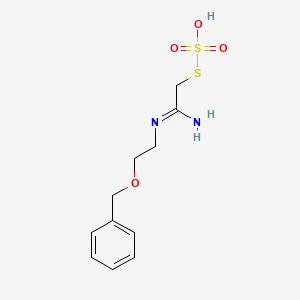
![2-(6-Chloroimidazo[1,2-B]pyridazin-3-YL)ethan-1-OL](/img/structure/B13824008.png)
